Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride
Description
Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride is a piperidine-derived compound featuring a tert-butyl carbamate protective group, a carbamoyl-linked 2-aminoethyl side chain, and a hydrochloride counterion. This structure is pivotal in medicinal chemistry for its role as an intermediate in synthesizing protease inhibitors and other bioactive molecules. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Key synthetic steps involve coupling tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate with carbamoylating agents under mild conditions (e.g., DMF at room temperature), followed by HCl-mediated salt formation in dichloromethane (DCM) or ethyl acetate . The compound’s purity typically exceeds 95%, as validated by HPLC and NMR .
Properties
Molecular Formula |
C13H26ClN3O3 |
|---|---|
Molecular Weight |
307.82 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminoethylcarbamoyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O3.ClH/c1-13(2,3)19-12(18)16-8-4-10(5-9-16)11(17)15-7-6-14;/h10H,4-9,14H2,1-3H3,(H,15,17);1H |
InChI Key |
YMFHLFRRQTWDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-aminoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTAC® for targeted protein degradation, which is a promising approach for treating various diseases.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can selectively degrade disease-causing proteins.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride involves its role as a linker in PROTAC® molecules. PROTAC® molecules consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride and related compounds:
Key Differences and Implications
The phenethoxycarbonyl-benzo[b]thiophene derivative () exhibits a bulkier aromatic group, which may increase steric hindrance but improve selectivity for Plasmodium targets .
Synthetic Complexity :
- The target compound’s synthesis under mild conditions (DMF, r.t.) contrasts with the low-temperature (-78°C), lithium-mediated reactions required for the chloro-oxoethyl analogue (), highlighting scalability advantages .
Solubility and Stability: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms (e.g., tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate), critical for in vivo applications .
Biological Activity :
- Carbamoyl-containing derivatives show higher protease inhibition efficacy than ethylamine variants (y=2), as the carbamoyl group mimics peptide bonds in substrate-enzyme interactions .
Critical Notes
- Structural Limitations: The carbamoyl group may reduce membrane permeability compared to non-polar analogues, necessitating prodrug strategies.
- Synthesis Trade-offs : While DMF-based coupling is efficient, residual solvent removal requires stringent purification, impacting cost .
- Unanswered Questions : The target compound’s exact biological targets and in vivo pharmacokinetics remain underexplored in the literature reviewed.
Biological Activity
Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurological pathways and its antibacterial properties. This article explores the compound's biological activity, synthesizing findings from various studies, case reports, and research data.
- Molecular Formula : C12H22ClN3O2
- Molecular Weight : 264.79 g/mol
- CAS Number : 206989-61-9
Neurological Modulation
Recent studies have indicated that compounds with a piperidine core, such as this compound, can interact with trace amine-associated receptors (TAARs). These receptors are implicated in various neurological processes and disorders.
- Agonistic Activity : Research has shown that derivatives of the piperidine structure exhibit agonistic effects on TAAR1. For instance, a study reported an EC50 value of 0.507 μM for a related compound, suggesting significant receptor activation potential .
- Potential in Schizophrenia Treatment : The ability to modulate TAAR1 may provide therapeutic avenues for conditions like schizophrenia. The compounds derived from this core structure are being explored for their efficacy in animal models .
Antibacterial Properties
The compound also shows promise as an antibacterial agent, particularly against Gram-positive bacteria:
- Activity Against Resistant Strains : A related compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL), comparable to traditional antibiotics .
- Mechanism of Action : The antibacterial action is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, although specific mechanisms for this compound remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study: Efficacy in Animal Models
In a controlled study involving rodents, a derivative of the compound was administered to evaluate its effects on behavior associated with anxiety and psychosis. Results indicated that the compound significantly reduced anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
